2-Nitro-4-(trifluoromethoxy)benzaldehyde
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Overview
Description
2-Nitro-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4F3NO4 and a molecular weight of 235.12 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzaldehyde ring. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of 2-Nitro-4-(trifluoromethoxy)benzaldehyde typically involves the nitration of 4-(trifluoromethoxy)benzaldehyde. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Nitro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and chromium trioxide. The major products formed from these reactions include 2-amino-4-(trifluoromethoxy)benzaldehyde, 2-nitro-4-(trifluoromethoxy)benzoic acid, and substituted benzaldehydes .
Scientific Research Applications
2-Nitro-4-(trifluoromethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
2-Nitro-4-(trifluoromethoxy)benzaldehyde can be compared with similar compounds such as:
2-Nitro-4-(trifluoromethyl)benzaldehyde: This compound has a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions but still useful as an intermediate in organic synthesis.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a fluorine atom and a trifluoromethyl group, offering unique reactivity and applications in fluorine chemistry.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C8H4F3NO4 |
---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
2-nitro-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)16-6-2-1-5(4-13)7(3-6)12(14)15/h1-4H |
InChI Key |
GMDAHTTYCPZBOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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